2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol

Description

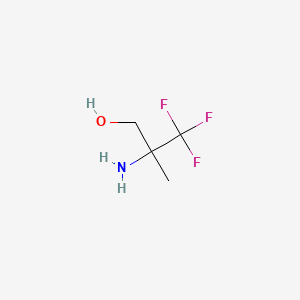

2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol is a fluorinated amino alcohol with the molecular formula C₄H₈F₃NO. Its structure features a trifluoromethyl group (-CF₃) at position 3, a methyl group (-CH₃) at position 2, and a primary alcohol (-CH₂OH) and amine (-NH₂) group on adjacent carbons. This compound’s unique stereoelectronic properties, including the strong electron-withdrawing effect of the -CF₃ group and steric hindrance from the methyl group, make it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C4H8F3NO |

|---|---|

Molecular Weight |

143.11 g/mol |

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H8F3NO/c1-3(8,2-9)4(5,6)7/h9H,2,8H2,1H3 |

InChI Key |

USMQWERBIFCAKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Chiral Ni(II) Complex-Mediated Alkylation

This method, extensively studied by Soloshonok and colleagues, involves alkylation of a chiral Ni(II) complex with fluorinated alkyl halides to form amino acid derivatives with excellent enantiomeric purity and yield.

-

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) depending on the substrate

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)

- Temperature: Typically 0 °C to room temperature

- Alkyl halide equivalents: Slight excess (1.05 to 1.5 equiv)

Optimization Example for Alkylation with Bromide 4 (related to trifluoromethylated amino acids) :

| Entry | Base | Base (equiv) | Alkyl Bromide (equiv) | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaH | 1.50 | 1.05 | 0–rt | DMF | 56 |

| 4 | DBU | 1.50 | 1.05 | 0–rt | DMF | 60 |

| 8 | DBU | 1.50 | 1.05 | 0–rt | MeCN | 70 |

| 11 | DBU | 1.50 | 1.05 | rt | MeCN | 88 |

| 12 | DBU | 1.50 | 1.05 | 0 | MeCN | 94 |

- Outcome : Under optimized conditions (DBU, MeCN, 0 °C), yields reached up to 94% with high diastereomeric purity (~90% de). The reaction can be scaled to decagram quantities maintaining efficiency.

Synthesis of Fluorinated Alkyl Iodides from 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol

The preparation of the key fluorinated alkyl iodide intermediate, crucial for the Ni(II) complex alkylation, involves transforming the starting fluorinated alcohol into a good leaving group, then substitution with iodide.

Initial Strategy : Conversion of the trifluoromethylated alcohol to a nonaflate intermediate, followed by iodination. However, yields were unsatisfactory and difficult to improve.

Alternative Strategy : Formation of a tosylate derivative of this compound, which was then subjected to nucleophilic substitution with iodide to yield the fluorinated alkyl iodide.

Yield : The tosylation step was achieved on a gram scale with moderate yield (~27%), which was sufficient for subsequent iodination and use in Ni(II) complex alkylation.

One-Pot Synthesis Approaches

Although direct one-pot syntheses of related trifluoromethylated amino acid derivatives have been reported (e.g., 2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide), detailed protocols for this compound are limited. However, these methods underscore the potential for streamlined syntheses using multi-step reactions in a single vessel to improve efficiency.

Comparative Data Summary

| Preparation Step | Method/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|

| Alkylation of Ni(II) complex | DBU, MeCN, 0 °C, 1.5 equiv base/bromide | 94 | ~90% de | High diastereoselectivity, scalable |

| Alkylation of Ni(II) complex | NaH, DMF, 0 °C to rt, 1.5 equiv base/bromide | 85-93 | >99% de | For bis(trifluoromethyl) derivatives |

| Tosylation of fluorinated alcohol | Standard tosylation conditions | 27 | N/A | Moderate yield, gram-scale achievable |

| Iodination of tosylate intermediate | Nucleophilic substitution with iodide | Not specified | N/A | Enables formation of fluorinated alkyl iodide |

Research Findings and Analysis

The use of chiral Ni(II) complexes is a robust and versatile method for synthesizing fluorinated amino acid derivatives, including those structurally related to this compound, with excellent stereochemical control and scalability.

The preparation of fluorinated alkyl iodides from the corresponding alcohols remains a synthetic challenge, with tosylate intermediates offering a practical though moderate-yielding route.

Optimization of reaction parameters such as base, solvent, temperature, and reagent equivalents is critical to maximize yield and stereoselectivity in the alkylation steps.

While direct one-pot syntheses of related trifluoromethylated amino derivatives have been demonstrated, their application to the amino alcohol specifically requires further exploration.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,3,3-trifluoro-2-methyl

Biological Activity

2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol, also known as (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, is a fluorinated amino alcohol that has garnered attention due to its unique structural properties and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and ability to interact with various biological targets, making it an important compound in medicinal chemistry and biochemistry.

The molecular formula of this compound is C4H9ClF3NO. Its structure includes a chiral center, which is significant for studies in stereochemistry and pharmacology. The trifluoromethyl group contributes to its enhanced binding affinity to biological targets, thereby increasing its potential therapeutic efficacy.

Research indicates that this compound can modulate enzyme activity and influence receptor signaling pathways. Specifically, it has been shown to interact with amidase enzymes, which play a critical role in drug metabolism. This interaction suggests that the compound may act as an inhibitor or modulator in various biochemical processes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Modulation : The compound has been observed to affect the activity of amidases, which are involved in the hydrolysis of amides into carboxylic acids and ammonia. This modulation can influence metabolic pathways significantly .

- Receptor Interaction : It has potential effects on various receptors due to its lipophilic nature, which may enhance its ability to cross cell membranes and interact with intracellular targets .

- Therapeutic Applications : Given its structural properties, this compound is being explored for applications in drug development, particularly as a lead compound for designing new therapeutics targeting metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of fluorinated amino acids on amidase enzymes demonstrated that compounds similar to this compound exhibit significant inhibition. The research found that the trifluoromethyl group enhances binding affinity to the enzyme's active site .

Study 2: Interaction with Receptors

In receptor binding assays, this compound showed promising results in modulating receptor activity. This modulation could lead to therapeutic effects in conditions where receptor signaling is dysregulated .

Study 3: Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics due to its lipophilicity. It was shown to reach peak plasma concentrations rapidly after administration in animal models .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Comparison with Similar Compounds

Structural Analogues with Positional or Functional Group Variations

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

- Aromatic Substitution: Introducing a phenyl group (e.g., 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol) significantly enhances lipophilicity, which is advantageous for blood-brain barrier penetration in CNS-targeting drugs .

- Stereochemical Complexity: Chiral analogs like (S)-3,3,3-trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol highlight the importance of stereochemistry in biological activity, such as receptor binding specificity .

Fluorination Patterns and Electronic Effects

The trifluoromethyl (-CF₃) group in this compound imparts strong electron-withdrawing effects, stabilizing adjacent charges and influencing hydrogen-bonding capabilities. Comparatively:

- Hexafluorinated Derivatives: 1,1,1,3,3,3-Hexafluoropropan-2-ol (similarity score 0.71 to the target compound) shows higher acidity (pKa ~2.7) due to multiple -CF₃ groups, whereas the target compound’s amino alcohol groups moderate its acidity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is typically synthesized via stereoselective reactions using chiral starting materials. For example, chiral epoxide intermediates can undergo nucleophilic ring-opening with amines under controlled pH and temperature to introduce the amino group while preserving stereochemistry . Catalytic asymmetric synthesis, employing chiral ligands (e.g., BINAP) with transition metals like palladium, improves enantiomeric excess (>90%). Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to minimize racemization during workup .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : shows distinct peaks for trifluoromethyl groups (-CF) at ~-60 to -70 ppm. reveals splitting patterns for the methylpropanol backbone (δ 1.2–1.5 ppm for CH, δ 3.5–4.0 ppm for -CHOH) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, with retention times validated against standards .

- X-ray Crystallography : Confirms absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. How does this compound compare structurally and functionally to related amino alcohols with trifluoromethyl groups?

- Methodological Answer : Comparative analysis with analogs (e.g., 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-ol) reveals that the trifluoromethyl group enhances lipophilicity (logP ~1.8) and metabolic stability. Substituent positioning (e.g., para vs. meta) alters hydrogen-bonding capacity and biological target affinity. Computational docking studies (AutoDock Vina) predict stronger binding to cytochrome P450 enzymes compared to non-fluorinated analogs .

Advanced Research Questions

Q. What experimental designs are recommended to mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintaining reactions below 0°C during nucleophilic additions reduces ketone byproduct formation .

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents undesired oxidation during amine introduction .

- Flow Chemistry : Continuous flow reactors improve mixing efficiency and reduce side reactions (e.g., over-reduction) in multi-step syntheses .

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The -CF group exerts strong electron-withdrawing effects, polarizing adjacent bonds and increasing susceptibility to nucleophilic attack. Steric hindrance from the methyl group, however, limits accessibility to bulky nucleophiles (e.g., tert-butoxide). Kinetic studies (Eyring plots) show higher activation energy for SN2 mechanisms compared to non-fluorinated analogs. DFT calculations (Gaussian 16) corroborate transition-state geometries favoring frontside attack .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Purity Assessment : Batch-to-batch variability in enantiomeric excess (e.g., 85% vs. 99% ee) significantly impacts bioactivity. Rigorous HPLC-MS profiling is essential before biological assays .

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for specific targets (e.g., GABA receptors) instead of broad phenotypic screens .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL) to identify trends in fluorine-driven activity .

Q. How can researchers leverage the compound’s hydrogen-bonding and π-π stacking capabilities in designing enzyme inhibitors?

- Methodological Answer : The amino group forms hydrogen bonds with catalytic residues (e.g., aspartate in proteases), while the trifluoromethylphenyl moiety engages in π-π interactions with aromatic side chains (e.g., tyrosine). Molecular dynamics simulations (AMBER) optimize inhibitor-enzyme binding poses. For example, replacing the methyl group with bulkier substituents (e.g., isopropyl) improves selectivity for kinases over phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.